5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group at the 5-position and a piperazine ring at the 2-position, which is further substituted with a 2-fluoroethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit butyrylcholinesterase (buche) , suggesting that this compound may also interact with cholinergic receptors.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it does indeed inhibit buche as suggested, it could impact cholinergic signaling pathways .
Result of Action
If it acts as a buche inhibitor, it could potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 2-fluoroethylamine.
Formation of Piperazine Derivative: The 2-fluoroethylamine is reacted with piperazine to form 1-(2-fluoroethyl)piperazine.
Nucleophilic Substitution: The 1-(2-fluoroethyl)piperazine is then reacted with 5-bromopyrimidine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrimidine and piperazine derivatives.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in the development of drugs targeting specific biological pathways.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, particularly those requiring specific functional groups.
Comparison with Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-morpholino)pyrimidine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the piperazine ring. For example, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine has a methyl group instead of a 2-fluoroethyl group.
- Unique Properties: The presence of the 2-fluoroethyl group in 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOMMTWSCXLXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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